

Benchmarking Hole Mobility: A Comparative Analysis of TCP and Other Carbazole Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Tri(9H-carbazol-9-yl)benzene

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For Immediate Publication

Shanghai, China – December 25, 2025 – In the rapidly advancing field of organic electronics, the selection of high-performance materials is paramount to enhancing device efficiency and longevity. This guide presents a comparative analysis of the hole mobility of 1,3,5-tris(carbazol-9-yl)benzene (TCP), a prominent carbazole derivative, against two other widely utilized carbazole-based compounds: 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Carbazole derivatives are a class of organic materials renowned for their excellent hole-transporting properties, making them integral components in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other organic electronic devices.^[1] The efficiency of these devices is intrinsically linked to the hole mobility of the transport layer, which dictates the ease with which positive charge carriers move through the material.

Quantitative Comparison of Hole Mobility

The hole mobility of these carbazole derivatives has been experimentally determined using various techniques, primarily the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods. The following table summarizes the reported hole mobility values for TCP, TCTA, and CBP.

Compound	Abbreviation	Hole Mobility (μh) [$\text{cm}^2/\text{V}\cdot\text{s}$]	Measurement Method(s)
1,3,5-tris(carbazol-9-yl)benzene	TCP (or tCP)	Excellent hole-transporting properties noted, specific experimental value not widely reported.[2] [3]	-
4,4',4''-Tris(carbazol-9-yl)triphenylamine	TCTA	$\sim 1 \times 10^{-4}$	Time-of-Flight (TOF) [4][5]
4,4'-bis(N-carbazolyl)-1,1'-biphenyl	CBP	$10^{-3} - 10^{-4}$ (experimental); 1.52 (theoretical)	TOF, SCLC[6][7]

Note: While TCP is widely cited for its excellent hole-transporting capabilities, a specific, consistently reported experimental value for its hole mobility is not as readily available in the literature as for TCTA and CBP. The provided data for TCTA and CBP represents values obtained from thin-film measurements at room temperature.

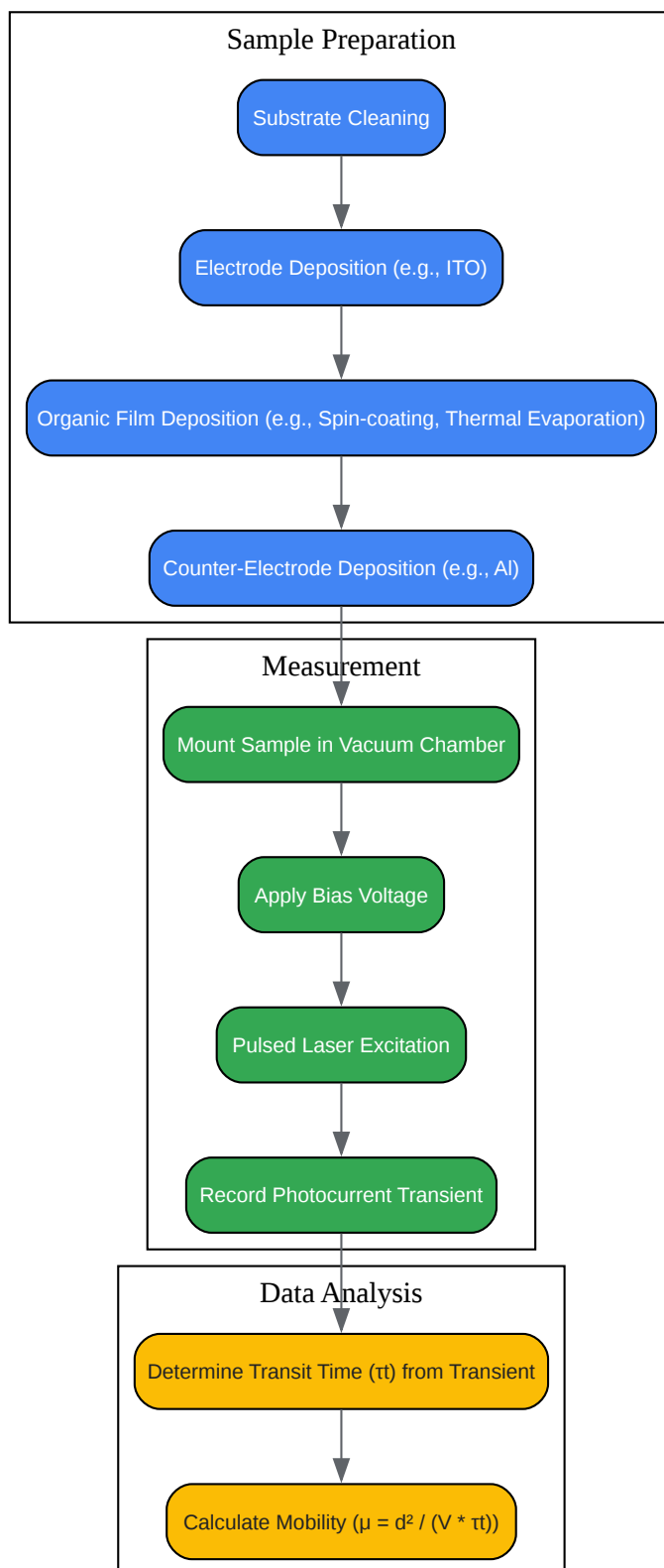
Experimental Protocols

To ensure a comprehensive understanding of the presented data, detailed methodologies for the two primary techniques used to measure hole mobility in these organic thin films are provided below.

Time-of-Flight (TOF) Method

The Time-of-Flight method is a direct technique for measuring charge carrier mobility. It involves generating a sheet of charge carriers near one electrode of a sample by a short pulse of light and measuring the time it takes for these carriers to drift across the sample thickness to the opposite electrode under an applied electric field.

Experimental Workflow for Time-of-Flight (TOF) Measurement:



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Figure 1. A flowchart illustrating the key steps in determining hole mobility using the Time-of-Flight (TOF) method.

Detailed Protocol:

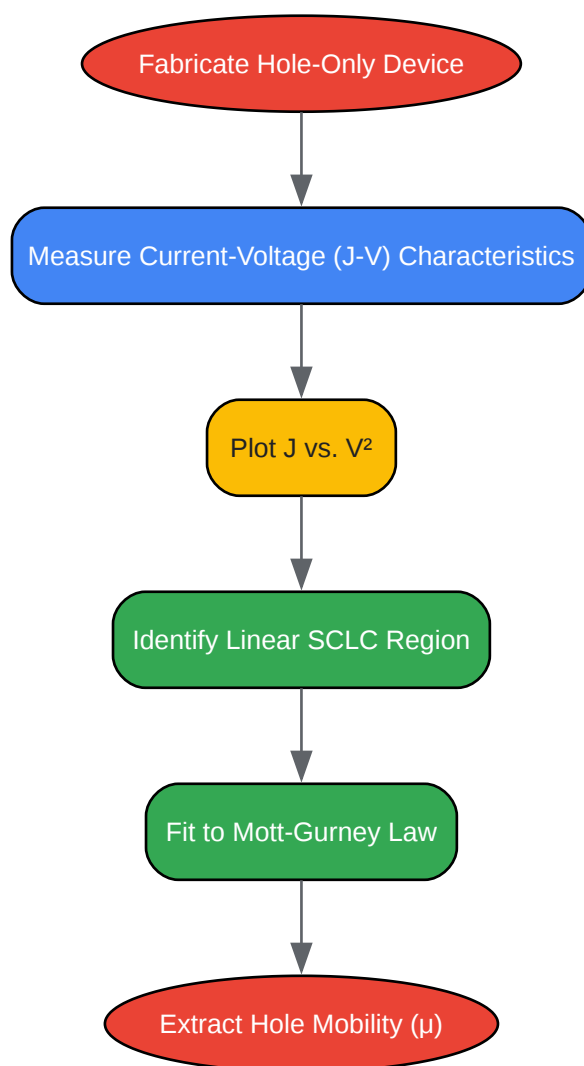
- Sample Preparation:
 - A transparent conductive substrate, typically Indium Tin Oxide (ITO) coated glass, is thoroughly cleaned.
 - A thin film of the carbazole derivative (e.g., TCP, TCTA, or CBP) is deposited onto the ITO substrate. This can be achieved through techniques like spin-coating from a solution or thermal evaporation in a high-vacuum chamber. The film thickness should be on the order of a few micrometers for optimal TOF measurements.[8]
 - A top metal electrode (e.g., aluminum) is then deposited onto the organic layer via thermal evaporation. This creates a sandwich-like device structure (ITO/Carbazole Derivative/Al).
- Measurement Setup:
 - The prepared sample is placed in a vacuum chamber to prevent degradation from environmental factors.
 - A DC voltage source is connected across the two electrodes to create an electric field within the organic layer.
 - A pulsed laser with a wavelength that is strongly absorbed by the carbazole derivative is used to generate electron-hole pairs near the transparent ITO electrode. The pulse duration should be much shorter than the carrier transit time.
- Data Acquisition and Analysis:
 - Upon laser excitation, the generated holes drift across the organic layer under the influence of the applied electric field, inducing a transient photocurrent.
 - This photocurrent is measured using a fast oscilloscope connected in series with the sample.

- The transit time (τ_t) is determined from the shape of the photocurrent transient. For non-dispersive transport, this is the time at which the photocurrent starts to drop off.
- The hole mobility (μ) is then calculated using the formula: $\mu = d^2 / (V * \tau_t)$, where 'd' is the thickness of the organic film and 'V' is the applied voltage.

Space-Charge-Limited Current (SCLC) Method

The Space-Charge-Limited Current (SCLC) method is another common technique for determining the charge carrier mobility in organic semiconductors. This method analyzes the current-voltage (J-V) characteristics of a single-carrier device. At a certain voltage, the injected charge carriers form a space charge that limits the current, and the mobility can be extracted from this SCLC regime.

Logical Flow for SCLC Mobility Determination:



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Figure 2. The logical progression for extracting hole mobility from SCLC measurements.

Detailed Protocol:

- Device Fabrication:
 - A "hole-only" device is fabricated. This requires selecting electrode materials with work functions that align with the Highest Occupied Molecular Orbital (HOMO) of the carbazole derivative to ensure efficient hole injection and block electron injection. A typical structure would be ITO/Hole Injection Layer/Carbazole Derivative/High Work Function Metal (e.g., Au or MoO₃/Al).

- The organic layer is deposited using methods similar to those for TOF samples (spin-coating or thermal evaporation).
- Electrical Characterization:
 - The current density (J) is measured as a function of the applied voltage (V) using a source-measure unit.
- Data Analysis:
 - The J-V characteristics are plotted on a log-log scale. In an ideal trap-free semiconductor, the plot will exhibit an ohmic region ($J \propto V$) at low voltages and an SCLC region ($J \propto V^2$) at higher voltages.
 - The mobility is extracted from the SCLC region using the Mott-Gurney law: $J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/d^3)$, where ϵ_0 is the permittivity of free space, ϵ_r is the relative dielectric constant of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer. By plotting J versus V^2 , the mobility can be determined from the slope of the linear fit in the SCLC regime.

Conclusion

This guide provides a comparative overview of the hole mobility of TCP, TCTA, and CBP, three important carbazole derivatives in the field of organic electronics. While TCTA and CBP have well-documented hole mobilities in the range of 10^{-4} to 10^{-3} $\text{cm}^2/\text{V}\cdot\text{s}$, the quantitative data for TCP is less prevalent, though it is consistently recognized for its excellent hole-transporting characteristics. The provided detailed experimental protocols for the Time-of-Flight and Space-Charge-Limited Current methods offer a foundational understanding for researchers seeking to perform their own comparative studies and contribute to the growing body of knowledge on these promising materials. Further experimental investigation into the hole mobility of TCP is warranted to enable more direct and quantitative comparisons within this important class of organic semiconductors.

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- To cite this document: BenchChem. [Benchmarking Hole Mobility: A Comparative Analysis of TCP and Other Carbazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139494#benchmarking-the-hole-mobility-of-tcp-against-other-carbazole-derivatives]

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